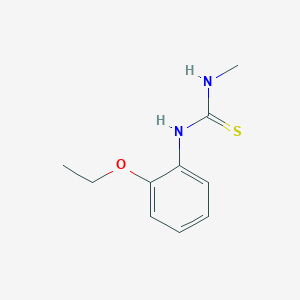
N-(2-ethoxyphenyl)-N'-methylthiourea
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-methylthiourea is a compound of interest due to its potential applications in various fields of chemistry and materials science. The compound's synthesis, structure, and properties have been explored to understand its reactivity and potential utility further.
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-N'-methylthiourea and related compounds involves specific reactions that ensure the formation of the thiourea functional group. A common approach includes the reaction of ethoxycarbonyl isothiocyanate with primary aromatic amines, resulting in acylthiourea derivatives with antimicrobial properties (Limban et al., 2011).
Molecular Structure Analysis
The molecular structure of N-(2-ethoxyphenyl)-N'-methylthiourea and similar compounds has been characterized using various spectroscopic methods and X-ray crystallography. These compounds often crystallize as planar molecules and exhibit intramolecular hydrogen bonds that stabilize the structure and influence their chemical reactivity (Su et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the active thiourea group. The reactivity can be influenced by substituents on the phenyl group, affecting antimicrobial activity against different bacterial and fungal strains. The specific substituents can enhance or reduce the compound's reactivity towards certain microorganisms (Limban et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the compound's behavior in different environments. These properties are characterized during the synthesis process and contribute to the compound's application potential (Limban et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by structural features such as the presence of intramolecular hydrogen bonds and the electronic effects of substituents. Studies have shown that these compounds can form supramolecular structures based on intermolecular hydrogen bonding, affecting their chemical properties and potential applications (Lin et al., 2007).
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, have been developed for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease. These developments are crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2008).
Human Urinary Carcinogen Metabolites
The study of human urinary carcinogen metabolites provides significant insights into the effects of tobacco and cancer. This research outlines methods for measuring carcinogen metabolites in urine, which are critical for understanding carcinogen dose, exposure, and metabolism in humans. Such studies are vital for evaluating the risks associated with tobacco products and environmental tobacco smoke (Hecht, 2002).
Analytical Methods for Antioxidant Activity
The critical evaluation of tests used to determine antioxidant activity showcases the importance of antioxidants in various fields. This review compares methods such as ORAC, HORAC, and DPPH, providing insights into their mechanisms, applicability, and advantages/disadvantages. Understanding these methods is crucial for antioxidant analysis in complex samples, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental Fate of Alkylphenols
Research on alkylphenol ethoxylates (APEs) and their degradation into alkylphenols like nonylphenol (NP) and octylphenol (OP) illuminates the concern regarding their ability to mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. This work is significant for understanding the environmental impact and health risks of commonly used surfactants (Ying, Williams, & Kookana, 2002).
Use of 1-Methylcyclopropene on Fruits and Vegetables
The application of 1-methylcyclopropene (1-MCP) to fruits and vegetables to inhibit ethylene perception and its effects on ripening and senescence is a notable advancement in agricultural biotechnology. This research aids in improving the maintenance of product quality post-harvest (Watkins, 2006).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-7-5-4-6-8(9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGITWWYJMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289796 | |
| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-methylthiourea | |
CAS RN |
82745-07-1 | |
| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82745-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)


![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)
![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)
![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)
![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)
![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)